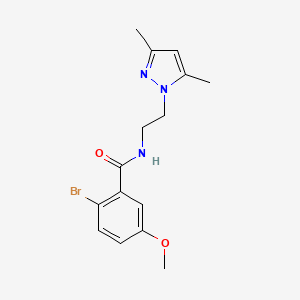

2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrN3O2/c1-10-8-11(2)19(18-10)7-6-17-15(20)13-9-12(21-3)4-5-14(13)16/h4-5,8-9H,6-7H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSOIWORAHMCHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=C(C=CC(=C2)OC)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is to react 3,5-dimethyl-1H-pyrazole with 2-bromo-5-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also help in optimizing reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The bromine atom can be oxidized to form a bromate ester.

Reduction: : The nitro group can be reduced to an amine.

Substitution: : The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: : Using reducing agents like iron powder or hydrogen gas.

Substitution: : Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: : Bromate esters.

Reduction: : Amines.

Substitution: : Various substituted benzamides.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for cross-coupling reactions.

Biology

The pyrazole ring in this compound is known for its biological activity. It can be used in the development of new drugs targeting various diseases.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of antileishmanial and antimalarial drugs. Its ability to interact with biological targets makes it a candidate for further research in drug discovery.

Industry

In material science, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which 2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

| Compound ID & Name | Core Structure | Substituents/Modifications | Molecular Weight (g/mol)* |

|---|---|---|---|

| Target: 2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide | Benzamide | - 2-Bromo, 5-methoxy benzene - Ethyl-linked 3,5-dimethylpyrazole |

~395.3 |

| 3,5-dimethoxy-N-(1-methylpyrazol-3-yl)benzamide | Benzamide | - 3,5-Dimethoxy benzene - Directly linked 1-methylpyrazole |

~291.3 |

| 6-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide | Pyrazolopyrimidine carboxamide | - 6-Bromo pyrazolopyrimidine - N-methyl and CH2-linked 1-methylpyrazole |

~407.2 |

| N-[1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide | Naphthalenesulfonamide | - 2-Naphthalenesulfonamide - 2-Chloro-6-fluorophenylmethyl-triazole linker |

~446.9 |

*Calculated based on molecular formulas.

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s bromine atom increases molecular weight and lipophilicity compared to the non-halogenated 3,5-dimethoxy analog. The 3,5-dimethoxy analog lacks halogenation, which may enhance aqueous solubility but reduce membrane permeability relative to the brominated target .

Linker Flexibility and Steric Effects :

- The ethyl linker in the target compound provides greater conformational flexibility compared to the direct pyrazole linkage in 3,5-dimethoxy-N-(1-methylpyrazol-3-yl)benzamide. This flexibility could influence interactions with binding sites, such as accommodating steric bulk in enzymes.

- In contrast, the pyrazolopyrimidine carboxamide analog features a rigid heterocyclic core, which may restrict rotational freedom but enhance planar stacking interactions in protein active sites.

Heterocyclic Diversity :

- The target’s 3,5-dimethylpyrazole group offers a sterically hindered environment compared to the 1-methylpyrazole in other analogs. This substitution pattern could modulate selectivity in kinase or protease inhibition, where pyrazole derivatives are common .

- The naphthalenesulfonamide analog replaces the benzamide core with a sulfonamide group, altering hydrogen-bonding capabilities and acidity, which may shift target specificity toward sulfonamide-sensitive proteins (e.g., carbonic anhydrases).

The pyrazolopyrimidine analog’s fused heterocyclic system is reminiscent of ATP-competitive inhibitors, implying possible kinase-targeted applications .

Biological Activity

2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide is a synthetic compound that belongs to the class of pyrazole derivatives. Its unique structure, characterized by the presence of bromine and methoxy groups, makes it a candidate for various biological applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 351.23 g/mol. The compound features a bromine atom, a methoxy group, and a pyrazole ring, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

- Receptor Modulation : The presence of the pyrazole ring allows for interactions with various receptors, potentially modulating their activity. This could lead to applications in treating conditions such as pain and inflammation.

- Antioxidant Activity : Some studies suggest that pyrazole derivatives exhibit antioxidant properties, which may help in reducing oxidative stress in cells.

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on recent studies:

Case Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory properties of various pyrazole derivatives, this compound was found to significantly reduce levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in vitro. This suggests its potential use in treating inflammatory diseases such as arthritis.

Case Study 2: Anticancer Activity

Research conducted on the cytotoxic effects of this compound against various cancer cell lines demonstrated that it possesses significant anticancer properties. The compound exhibited an IC50 value below 10 µM against breast cancer cells (MCF-7), indicating its potential as a chemotherapeutic agent.

Case Study 3: Antioxidant Properties

A study examining the antioxidant capacity of several pyrazole derivatives found that this compound effectively scavenged free radicals and reduced oxidative stress markers in cellular models. This property may contribute to its protective effects against cellular damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.